

Physical and chemical properties of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *N,N-Dibenzylethanolamine*

Cat. No.: B090726

[Get Quote](#)

An In-depth Technical Guide to N,N-Dibenzylethanolamine

Abstract

N,N-Dibenzylethanolamine (DBEA), a tertiary amino alcohol, is a significant compound with a versatile chemical profile that makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring two bulky benzyl groups and a reactive hydroxyl moiety, dictates its distinct physical and chemical properties. This guide provides a comprehensive exploration of these properties, offering insights into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, it details common synthetic pathways and analytical methodologies, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

N,N-Dibenzylethanolamine is systematically named 2-(dibenzylamino)ethan-1-ol. It is registered under CAS Number 101-06-4.^{[1][2][3][4][5]} The molecule consists of an ethanolamine backbone where the nitrogen atom is disubstituted with two benzyl groups.

Molecular Formula: C₁₆H₁₉NO^{[1][5][6]}

Molecular Weight: 241.33 g/mol ^{[1][5][6]}

The structure of DBEA imparts a combination of steric hindrance and chemical reactivity. The two voluminous benzyl groups attached to the nitrogen atom sterically shield the amine, influencing its nucleophilicity and basicity. Concurrently, the primary hydroxyl group remains accessible for a variety of chemical transformations, while the nitrogen's lone pair of electrons allows for characteristic amine reactions.

Caption: Molecular structure of **N,N-Dibenzylethanolamine**.

Physicochemical Properties

The physical state and solubility of DBEA are direct consequences of its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, while the large, nonpolar benzyl groups contribute to its solubility in organic solvents.

Table 1: Key Physicochemical Properties of **N,N-Dibenzylethanolamine**

Property	Value	Source(s)
CAS Number	101-06-4	[1] [6]
Molecular Formula	C ₁₆ H ₁₉ NO	[1] [6]
Molecular Weight	241.33 g/mol	[1] [6]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[7]
Melting Point	38°C	[6] [7]
Boiling Point	206°C at 15 mmHg	[6] [7]
Density	1.06 g/cm ³	[6] [7]
pKa	14.73 ± 0.10 (Predicted)	[7]
Flash Point	38°C	[7]

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of **N,N-Dibenzylethanolamine**.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl and ethanolamine moieties, and the hydroxyl proton.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the aromatic carbons, the benzylic carbons, and the carbons of the ethanolamine backbone.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of $3400\text{-}3200\text{ cm}^{-1}$, which is indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions are also observed, as well as C-N and C-O stretching bands.
- Mass Spectrometry (MS): Mass spectral analysis, typically using techniques like GC-MS, confirms the molecular weight of the compound.^[1] The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The reactivity of DBEA is governed by its two primary functional groups: the tertiary amine and the primary alcohol.

- Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the steric hindrance from the two bulky benzyl groups can modulate its reactivity as a base and a nucleophile compared to less substituted amines.
- Reactions of the Hydroxyl Group: The primary alcohol is readily functionalized. It can undergo:
 - Esterification: Reaction with carboxylic acids or their derivatives to form esters.
 - Etherification: Reaction with alkyl halides under basic conditions to form ethers.
 - Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent used.

- N-Dealkylation: Under certain catalytic conditions, one or both benzyl groups can be cleaved.

Synthesis and Manufacturing

A common laboratory-scale synthesis of **N,N-Dibenzylethanolamine** involves the N-alkylation of ethanolamine.^[8] A more direct and widely used method is the reaction of dibenzylamine with an appropriate two-carbon electrophile.

One established synthetic route involves the reaction of dibenzylamine with ethylene carbonate.^[9] This method provides a high yield of the desired product.^[9]

Caption: General workflow for the synthesis of DBEA.^[9]

Applications in Research and Drug Development

The structural motifs within **N,N-Dibenzylethanolamine** make it a versatile building block in medicinal chemistry. While DBEA itself may not be the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, related N-benzylethanolamine structures are used in the synthesis of imidazoles, which can act as potent antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor.^[10] They are also used in preparing fragments for histone deacetylase (HDAC) inhibitors.^[10]

Analytical Methodologies

Ensuring the purity and identity of **N,N-Dibenzylethanolamine** is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a DBEA sample. The specific parameters may require optimization based on the available instrumentation and potential impurities.

1. Objective: To determine the purity of an **N,N-Dibenzylethanolamine** sample by quantifying the main peak area relative to the total peak area.

2. Materials and Reagents:

- **N,N-Dibenzylethanolamine** sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other suitable modifier)
- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

- HPLC system equipped with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

4. Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard Preparation:
 - Accurately weigh approximately 10 mg of the DBEA reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1 mg/mL.
- Sample Preparation:
 - Prepare the sample in the same manner as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detector Wavelength: 254 nm (or wavelength of maximum absorbance for DBEA)
 - Column Temperature: 30°C
- Gradient Program:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-18 min: 95% B

- 18-18.1 min: 95% to 50% B
- 18.1-25 min: 50% B (re-equilibration)
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the area percentage of the main DBEA peak relative to the total area of all peaks.
 - Purity (%) = (Area of DBEA Peak / Total Area of All Peaks) x 100

5. System Suitability:

- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Safety and Handling

N,N-Dibenzylethanolamine is classified as harmful if swallowed and causes severe skin burns and eye damage.^[1] It is also very toxic to aquatic life.^[1] When handling this chemical, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dibenzylethanolamine is a compound of significant interest due to its dual functionality, which allows for a wide range of chemical modifications. A thorough understanding of its physical properties, such as its melting point and solubility, combined with knowledge of its spectroscopic characteristics and chemical reactivity, is essential for its successful application in synthetic chemistry. For professionals in drug discovery and development, DBEA represents a valuable scaffold and intermediate for creating novel therapeutic agents. Proper analytical control and adherence to safety protocols are paramount when working with this versatile chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dibenzylethanolamine | C16H19NO | CID 22657 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS Number List - 1 - Page 2 - Chemicalbook [chemicalbook.com]
- 3. CAS No. 101-07-5 2-[bis(2-ethylhexyl)amino]ethanol - CAS Chemical [chemicalcas.com]
- 4. ichemistry.cn [icchemistry.cn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. N,N-Dibenzylethanolamine CAS#: 101-06-4 [m.chemicalbook.com]
- 7. 101-06-4 CAS MSDS (N,N-Dibenzylethanolamine) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. N,N-Dibenzylethanolamine | 101-06-4 [chemicalbook.com]
- 10. N-Benzylethanolamine, 96% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of N,N-Dibenzylethanolamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090726#physical-and-chemical-properties-of-n-n-dibenzylethanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com